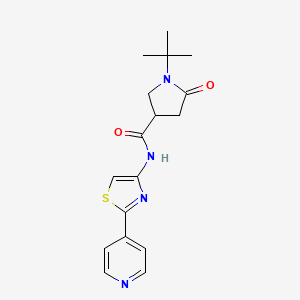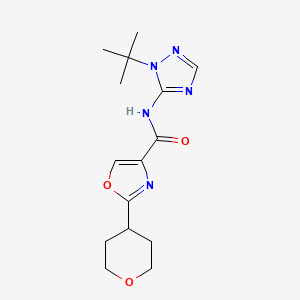![molecular formula C16H27N5O B6782715 1-[1-[5-Methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6782715.png)
1-[1-[5-Methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[5-Methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one is an intriguing compound due to its unique structural elements and potential applications. Its complex molecular architecture features a piperidine and pyrrolidinone backbone, with an attached triazole ring, making it a candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions starting from simpler precursors. Typical approaches include:
Step 1: : N-alkylation of pyrrolidin-2-one with an appropriate alkylating agent.
Step 2: : Formation of piperidine derivative via reductive amination.
Step 3: : Introduction of the 1,2,4-triazole ring through a cyclization reaction with relevant precursors.
Step 4: : Final functionalization steps to introduce the 5-methyl and 4-(2-methylpropyl) groups onto the triazole ring.
Industrial Production Methods: For large-scale production, optimized pathways involving cost-effective reagents and conditions are employed. This might include use of continuous flow reactors for efficient heat and mass transfer, alongside catalytic systems to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions particularly at the piperidinyl moiety, using reagents like hydrogen peroxide or organic peroxides.
Reduction: : The triazole ring can be selectively reduced under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions are possible on the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, peracetic acid
Reduction: : Hydrogen gas with palladium on carbon
Substitution: : Alkyl halides, sodium hydride
Major Products:
From Oxidation: : Hydroxylated derivatives of the piperidine ring
From Reduction: : Partially or fully hydrogenated triazole derivatives
From Substitution: : Alkylated triazole compounds
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical relevance. Biology: It could be investigated for potential binding to biological macromolecules due to its heterocyclic structure. Medicine: Research may explore its potential as a lead compound for developing new drugs targeting various diseases. Industry: Possible applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action is likely linked to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and Van der Waals interactions. The triazole ring, in particular, can engage in binding with enzymes or receptors, influencing biochemical pathways relevant to disease mechanisms.
Comparison with Similar Compounds
Similar Compounds:
1-[1-[5-Methyl-4-(1-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one
1-[1-[5-Ethyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one
1-[1-[5-Methyl-4-(3-methylbutyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one
Uniqueness: The compound’s distinct combination of a triazole ring with specific alkyl substituents, in tandem with the piperidine and pyrrolidinone scaffold, makes it unique. This structural uniqueness could translate to unique pharmacological properties or reactivity profiles, distinguishing it from closely related molecules.
Feel free to ask if there's anything more specific you want to dive into about this compound!
Properties
IUPAC Name |
1-[1-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-12(2)11-21-13(3)17-18-16(21)19-9-6-14(7-10-19)20-8-4-5-15(20)22/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAAIANFKKCNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC(C)C)N2CCC(CC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B6782638.png)
![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-methyl-N-[[(2R)-oxolan-2-yl]methyl]propanamide](/img/structure/B6782648.png)


![6-[4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6782669.png)
![4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid](/img/structure/B6782697.png)
![2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B6782701.png)
![1-[4-[5-Cyclopropyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-1,4-diazaspiro[5.5]undecan-1-yl]ethanone](/img/structure/B6782705.png)
![[4-(Oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6782707.png)
![2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine](/img/structure/B6782723.png)
![2-[5-(1-Methylpyrazol-4-yl)-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-2-azaspiro[5.5]undecane](/img/structure/B6782728.png)
![1-[1-[5-Cyclopropyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6782732.png)
![9-Methyl-6-[5-(6-methylpyridin-2-yl)-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-6-azaspiro[3.5]nonane](/img/structure/B6782736.png)
![4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine](/img/structure/B6782742.png)
